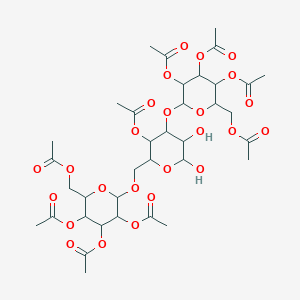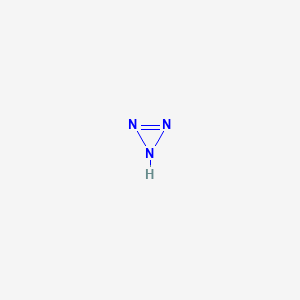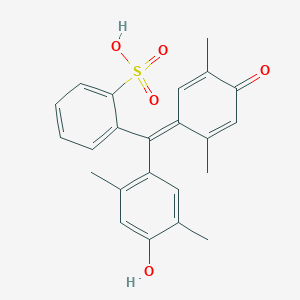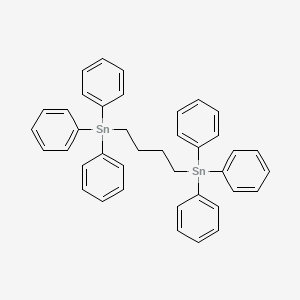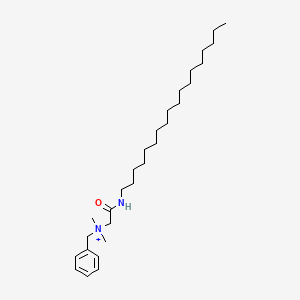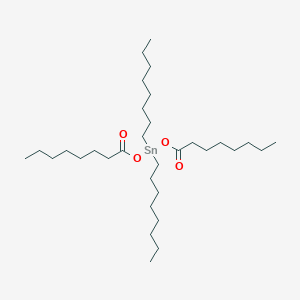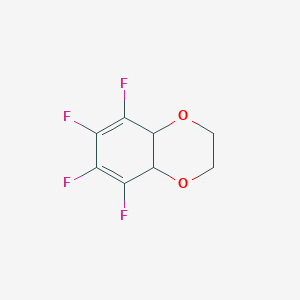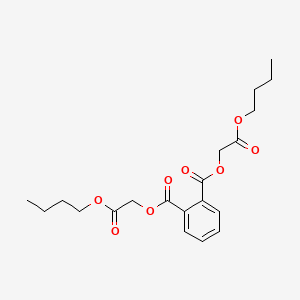
1-Butyl-2-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-methylcyclopropane is an organic compound with the molecular formula C₈H₁₆ . It is a cycloalkane, specifically a cyclopropane derivative, characterized by a three-membered ring structure with a butyl group and a methyl group attached to the ring.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-2-methylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins . This method typically requires specific reaction conditions, such as the presence of a reducing agent and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions
1-Butyl-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or other reduced compounds.
科学的研究の応用
1-Butyl-2-methylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigation of its potential therapeutic properties and applications in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of 1-butyl-2-methylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- cis-1-Butyl-2-methylcyclopropane
- trans-1-Butyl-2-methylcyclopropane
- 1-Butyl-2-methylcyclopropane, (Z)-
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and stability are influenced by the presence of the butyl and methyl groups, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
2511-92-4 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
1-butyl-2-methylcyclopropane |
InChI |
InChI=1S/C8H16/c1-3-4-5-8-6-7(8)2/h7-8H,3-6H2,1-2H3 |
InChIキー |
IWTBNPKBPXCCIV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


